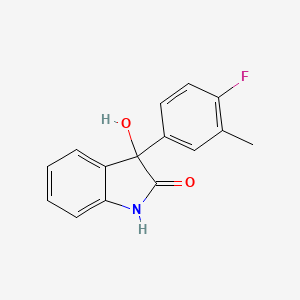

5-cyclopropyl-N-(isochroman-3-ylmethyl)isoxazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

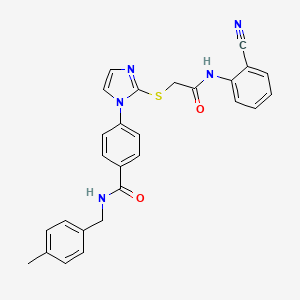

The molecular structure of “5-cyclopropyl-N-(isochroman-3-ylmethyl)isoxazole-3-carboxamide” consists of a five-membered isoxazole ring attached to a cyclopropyl group, an isochroman group, and a carboxamide group.Chemical Reactions Analysis

In the field of drug discovery, isoxazole is a significant moiety. The development of new synthetic strategies and the design of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .科学的研究の応用

Drug Discovery and Development

Isoxazoles are a significant class of five-membered heterocycles found in many commercially available drugs. Their structural diversity allows them to bind to various biological targets, making them valuable in drug discovery . The compound could potentially be used to develop new medications with improved efficacy and safety profiles.

Anticancer Research

Isoxazole derivatives have shown promise in anticancer research. They can be designed to target specific pathways involved in cancer cell proliferation and survival . The compound’s structure could be modified to enhance its anticancer properties, potentially leading to the development of new cancer therapies.

Anti-inflammatory and Analgesic Applications

The isoxazole ring is known to impart anti-inflammatory and analgesic properties to molecules . As such, “5-cyclopropyl-N-(isochroman-3-ylmethyl)isoxazole-3-carboxamide” could be explored for its potential use in treating inflammatory diseases and pain management.

Antimicrobial and Antiviral Agents

Isoxazole compounds have been studied for their antimicrobial and antiviral activities. Modifications to the isoxazole core can lead to the development of new agents that combat resistant strains of bacteria and viruses . This compound could contribute to the fight against infectious diseases.

Neurogenesis and Neuroprotective Effects

Isoxazole derivatives have been identified as inducers of neurogenesis, which is the process of generating new neurons in the brain . This property can be harnessed for treating neurodegenerative diseases or brain injuries. The compound could be investigated for its neuroprotective effects and ability to promote brain health.

Catalysis and Green Chemistry

Isoxazoles are also used in catalysis, particularly in metal-free synthetic routes. The development of eco-friendly synthetic strategies for isoxazoles is crucial for sustainable chemistry practices . “5-cyclopropyl-N-(isochroman-3-ylmethyl)isoxazole-3-carboxamide” could be a key player in creating greener catalytic processes.

将来の方向性

特性

IUPAC Name |

5-cyclopropyl-N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c20-17(15-8-16(22-19-15)11-5-6-11)18-9-14-7-12-3-1-2-4-13(12)10-21-14/h1-4,8,11,14H,5-7,9-10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URTBMQFZEBTRGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NCC3CC4=CC=CC=C4CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-Dimethyl-3-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B3004591.png)

![[4-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B3004594.png)

![2-{N-[(4-chlorophenyl)methyl]acetamido}acetic acid](/img/structure/B3004595.png)

![2-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl furan-2-carboxylate](/img/structure/B3004599.png)

![3-(3-Fluorophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B3004600.png)

![6-[2-(Benzylamino)-2-oxoethyl]-7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxamide](/img/structure/B3004601.png)

![3-(1-(2-(2-methyl-1H-imidazol-1-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3004606.png)

![Ethyl 7-cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylate](/img/structure/B3004608.png)